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Compound of Interest

Compound Name: LM985

Cat. No.: B1674964

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LM985, a prodrug of
flavone acetic acid (FAA, LM975), in preclinical in vivo mouse models of cancer. This document

includes detailed dosage information, experimental protocols, and insights into its mechanism
of action.

Introduction

LM985 is a flavone acetic acid ester that undergoes rapid hydrolysis in vivo to form its active
metabolite, LM975, also known as flavone acetic acid (FAA).[1] Preclinical studies have
demonstrated the anti-tumor activity of LM985, particularly in murine colon adenocarcinoma
models.[1] The efficacy of LM985 is attributed to the immunomodulatory properties of its active
metabolite, LM975, which acts as a murine-selective STING (Stimulator of Interferon Genes)
agonist.

Data Presentation

Table 1: LM985 Dosage and Administration in Mouse
Models
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Parameter

Details Reference

Drug

LM985 (Flavone Acetic Acid

Ester) s

Active Metabolite

LM975 (Flavone Acetic Acid,

FAA) s

Transplantable murine

Mouse Model adenocarcinomas of the colon [1]
(MAC)
Administration Route Intraperitoneal (i.p.) injection [1]

Dosage

Maximum Tolerated Dose

(MTD) ]

Dosing Schedule

Single i.p. injection at MTD,
with significant enhancement o

of anti-tumor activity upon

repeated injection 7 days later.

Vehicle

While the specific vehicle used

in the primary study is not

detailed in the available

literature, a common vehicle

for intraperitoneal injection of ]
hydrophobic compounds in General Practice
mice is a mixture of DMSO and

saline. A typical formulation

could be 10% DMSO in sterile

saline.

Note: The precise Maximum Tolerated Dose (MTD) for LM985 is not explicitly stated in the

readily available literature. Researchers should determine the MTD in their specific mouse

strain and experimental conditions through a dose-escalation study.

Mechanism of Action: STING Pathway Activation
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The anti-tumor effect of LM985 is primarily mediated by its active metabolite, LM975 (FAA),
which has been identified as a potent agonist of the murine STING pathway.

Cytoplasm

LMO75 (FAA)

binds & activates

STING
(on ER membrane)

recruits & activates
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dimerization
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Nucleus

induces transcription
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Caption: Signaling pathway of LM975 (FAA) via STING activation.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose
(MTD) of LM985

Obijective: To determine the highest dose of LM985 that can be administered intraperitoneally
without causing dose-limiting toxicity.

Materials:

LM985

Vehicle (e.g., 10% DMSO in sterile saline)

6-8 week old mice (specify strain, e.g., BALB/c or C57BL/6)

Sterile syringes and needles (27-30 gauge)

Animal balance

Procedure:

Prepare a stock solution of LM985 in the chosen vehicle.

» Divide mice into groups of 3-5.

» Administer a single intraperitoneal injection of LM985 at escalating doses to each group.
Start with a low dose (e.g., 10 mg/kg) and increase by a set factor (e.g., 1.5x or 2x) for
subsequent groups.

 Include a vehicle control group.

e Monitor mice daily for a minimum of 14 days for signs of toxicity, including:

o Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).
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o Changes in posture, grooming, and activity.

o Signs of distress (e.g., ruffled fur, hunched posture, lethargy).

e The MTD is defined as the highest dose that does not cause mortality or significant signs of
toxicity.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of LM985 in a subcutaneous tumor model.

Materials:

Tumor cells (e.g., murine colon adenocarcinoma cell line)

6-8 week old immunocompetent mice

LM985

Vehicle

Calipers

Sterile syringes and needles

Procedure:

« Inject tumor cells subcutaneously into the flank of the mice.

« Allow tumors to establish and reach a palpable size (e.g., 50-100 mms3).

e Randomize mice into treatment and control groups.

o Administer LM985 at the predetermined MTD via intraperitoneal injection.
o Administer the vehicle to the control group.

e Asecond dose of LM985 can be administered 7 days after the initial dose to enhance
efficacy.[1]
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e Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using
the formula: (Length x Width?) / 2.

e Monitor mouse body weight and general health throughout the study.

o Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm3) or if signs
of excessive morbidity are observed.
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Caption: Experimental workflow for an in vivo efficacy study of LM985.

Conclusion

LM985 represents a promising immunotherapeutic prodrug for cancer treatment in murine
models. Its efficacy is dependent on its conversion to the STING agonist LM975. The provided
protocols offer a framework for researchers to investigate the therapeutic potential of LM985 in
preclinical settings. Careful determination of the MTD is crucial for the successful and ethical
execution of these studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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